molecular formula C15H22N2O5S2 B3470362 4-(4-Piperidin-1-ylsulfonylphenyl)sulfonylmorpholine

4-(4-Piperidin-1-ylsulfonylphenyl)sulfonylmorpholine

Cat. No.: B3470362
M. Wt: 374.5 g/mol
InChI Key: SWJQQWYOUXWVQV-UHFFFAOYSA-N
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Description

4-(4-Piperidin-1-ylsulfonylphenyl)sulfonylmorpholine is a complex organic compound known for its unique structural properties and diverse applications in scientific research. This compound features a morpholine ring and a piperidine ring, both of which are connected through sulfonyl groups to a central phenyl ring. Its unique structure makes it a valuable compound in various fields, including medicinal chemistry, organic synthesis, and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Piperidin-1-ylsulfonylphenyl)sulfonylmorpholine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(piperidin-1-ylsulfonyl)phenylboronic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-quality reagents and catalysts. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-(4-Piperidin-1-ylsulfonylphenyl)sulfonylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amines, and substituted phenyl compounds. These products are often used as intermediates in further chemical synthesis or as final products in various applications.

Scientific Research Applications

4-(4-Piperidin-1-ylsulfonylphenyl)sulfonylmorpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Piperidin-1-ylsulfonylphenyl)sulfonylmorpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4-Piperidin-1-ylsulfonylphenyl)sulfonylmorpholine include:

Uniqueness

What sets this compound apart from these similar compounds is its dual sulfonyl linkage, which imparts unique chemical and biological properties. This dual linkage enhances its stability and reactivity, making it a versatile compound in various research applications.

Properties

IUPAC Name

4-(4-piperidin-1-ylsulfonylphenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S2/c18-23(19,16-8-2-1-3-9-16)14-4-6-15(7-5-14)24(20,21)17-10-12-22-13-11-17/h4-7H,1-3,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJQQWYOUXWVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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